molecular formula C5H6Cl2N2O B2979052 3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride CAS No. 2243510-28-1

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride

Cat. No.: B2979052
CAS No.: 2243510-28-1
M. Wt: 181.02
InChI Key: JDLFDDKIVKVCNB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is an organic compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride typically involves the chloromethylation of 1H-pyridazin-6-one. One common method includes the reaction of 1H-pyridazin-6-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the chloromethylated product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1H-pyridazin-6-one: The parent compound without the hydrochloride salt.

    3-(Bromomethyl)-1H-pyridazin-6-one: A similar compound with a bromomethyl group instead of a chloromethyl group.

    3-(Methyl)-1H-pyridazin-6-one: A derivative with a methyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-1H-pyridazin-6-one;hydrochloride is unique due to its specific reactivity conferred by the chloromethyl group. This reactivity allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(chloromethyl)-1H-pyridazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLFDDKIVKVCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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